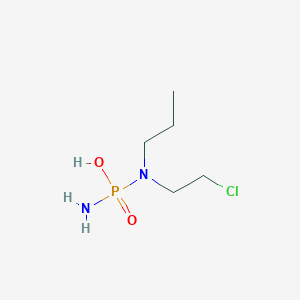![molecular formula C12H17NO2 B15167773 N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
N-[1-(4-ethoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-ethoxyphenyl)ethyl]acetamide, also known as phenacetin, is a compound with the molecular formula C10H13NO2. It was historically used as a pain-relieving and fever-reducing drug. Introduced in 1887, phenacetin was one of the first synthetic fever reducers to be marketed. it was withdrawn from medicinal use in the 1970s due to safety concerns .
Vorbereitungsmethoden
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]acetamide can be achieved through the Williamson ether synthesis. This involves heating ethyl iodide, paracetamol, and anhydrous potassium carbonate in 2-butanone to produce the crude product, which is then recrystallized from water . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
N-[1-(4-ethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-ethoxyphenyl)ethyl]acetamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor in the synthesis of other chemical compounds.
Biology: The compound has been used in studies related to its analgesic and antipyretic properties.
Medicine: Historically, it was used to treat pain and fever.
Industry: It is used in the production of other pharmaceuticals and chemical intermediates.
Wirkmechanismus
The analgesic effects of N-[1-(4-ethoxyphenyl)ethyl]acetamide are due to its actions on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, it acts on the brain to decrease the temperature set point .
Vergleich Mit ähnlichen Verbindungen
N-[1-(4-ethoxyphenyl)ethyl]acetamide is similar to other compounds such as paracetamol (acetaminophen) and acetanilide. it is unique in its specific chemical structure and historical use as one of the first synthetic fever reducers .
Similar Compounds
- Paracetamol (acetaminophen)
- Acetanilide
- 4-Ethoxyacetanilide
This compound’s unique properties and historical significance make it an interesting compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-[1-(4-ethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12-7-5-11(6-8-12)9(2)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
YKDSIUMQCPPFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


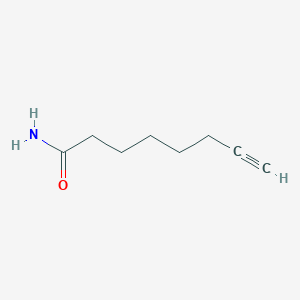
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
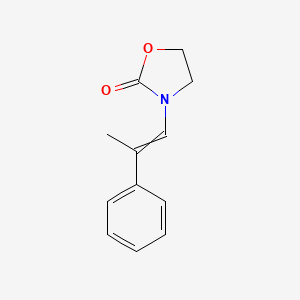
![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)

![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
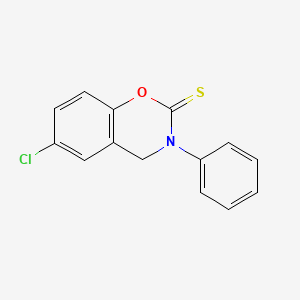
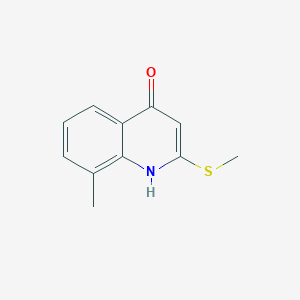
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
